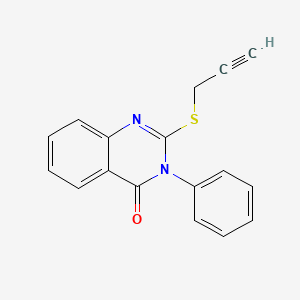

3-phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-phenyl-2-prop-2-ynylsulfanylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2OS/c1-2-12-21-17-18-15-11-7-6-10-14(15)16(20)19(17)13-8-4-3-5-9-13/h1,3-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSCLWJDGOJUHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one typically involves the reaction of 2-aminobenzamide with phenyl isothiocyanate, followed by the introduction of a prop-2-ynyl group. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Reaction Mechanisms

The mechanisms involved in the reactions of quinazolinones often include:

-

Nucleophilic Substitution : The thiol group in the compound can act as a nucleophile, participating in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

-

Click Chemistry : The incorporation of triazole rings through copper-catalyzed azide–alkyne cycloaddition (CuAAC) is a notable reaction pathway that can be employed to modify the compound further. This method has been optimized using various catalysts to enhance yield and efficiency .

Functionalization Reactions

Functionalization of 3-phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one can lead to the creation of derivatives with improved biological activity:

-

Formation of Triazole Derivatives : By reacting the compound with azides under CuAAC conditions, triazole-containing derivatives can be synthesized. This reaction typically requires specific conditions such as solvent choice and catalyst type for optimal yield .

Reaction Optimization

The following table outlines optimized reaction conditions for synthesizing triazole derivatives:

| Reaction Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CuAAC with Azide | Ethanol | Room Temperature | 24 | 86 |

| Nucleophilic Substitution | DMF | Reflux | 6 | Varies |

Scientific Research Applications

3-phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one is a bioactive small molecule with the molecular formula and a molecular weight of 292.4 . It is also identified by the CAS number 53954-28-2 .

Scientific Research Applications

While specific applications of this compound are not detailed in the search results, the broader research context of quinazolinone derivatives reveals several potential applications:

- Anticancer Research Quinazoline derivatives are investigated for their potential to induce cytotoxicity in human cancer cell lines . These compounds can be synthesized using terminal acetylenic and azido centers through a click-reaction, with the acetylenic terminal active center produced via the interaction of propargyl bromide with quinazoline-thiols in an alkaline medium . Studies suggest that these derivatives affect stages such as Bax and Bcl-2 in HCT-116 cells, with molecular docking simulations confirming their mechanism of action .

- Antihistaminic Agents Quinazolinone derivatives have been explored as a new class of H1-antihistaminic agents . For instance, 2-(3-substituted propyl)-3-(2-methyl phenyl) quinazolin-4-(3H)-ones have been synthesized and tested for in vivo H1-antihistaminic activity . One compound, 2-(3-(4-methylpiperazin-1-yl) propylthio)-3-(2-methyl phenyl) quinazolin-4(3H)-one (OT5), showed significant protection against histamine-induced bronchospasm with negligible sedation, suggesting its potential for further development .

- Antimicrobial Activity Some tetrazolo[1,5-c]quinazoline derivatives have been screened for antibacterial and antifungal activities against various microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans . Certain substances with ethanone or carboxylic acid substituents have demonstrated toxicity against bacteria cells in bioluminescence inhibition tests .

- Quorum Sensing Inhibition Quinazolinone analogs are synthesized for quorum sensing inhibition. The conversion of the quinolone core of PQS into a quinazolinone scaffold, replacing the hydroxyl group at the 3-position of PQS with a cyclic group .

Mechanism of Action

The mechanism of action of 3-phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting signaling pathways that are crucial for cancer cell proliferation and survival . This inhibition can lead to apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Key Physical Properties :

- Melting Point : 179.7–194.1°C .

- Spectral Data: ¹H NMR (DMSO-d₆): Peaks consistent with aromatic protons (δ 7.2–8.8 ppm) and propargyl protons (δ 3.6–3.7 ppm). ¹³C NMR: Signals for the quinazolinone carbonyl (δ ~164 ppm) and alkyne carbons (δ ~75–85 ppm) .

Structural and Functional Comparisons

Substituent Effects on Physical Properties

Key Observations :

Antimicrobial and Anticancer Profiles

Antioxidant and Anti-inflammatory Activity

Biological Activity

3-Phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent and a quorum sensing inhibitor. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of 292.4 g/mol. The compound features a quinazolinone core, which is known for its diverse pharmacological applications.

Synthesis Methods:

- Nucleophilic Substitution : The compound can be synthesized through nucleophilic substitution reactions involving thiol analogues of quinazolinones and propargyl bromide in the presence of potassium carbonate.

- Electrophilic Cyclization : This method involves modifying the quinazolinone structure by reacting propargyl thioethers.

These synthetic routes allow for the generation of various analogues that can be screened for biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against Pseudomonas aeruginosa. This bacterium is notorious for its ability to form biofilms and resist treatment, making it a critical target in infectious disease research.

Mechanism of Action :

The compound functions as an inhibitor of quorum sensing, a communication process that bacteria use to coordinate their behavior in response to population density. Specifically, it inhibits the production of virulence factors such as pyocyanin, which are crucial for the pathogenicity of Pseudomonas aeruginosa. Molecular docking studies have shown that this compound binds effectively to PqsR, a key regulator in quorum sensing pathways, forming essential interactions with amino acid residues like GLN194 and PHE221 .

Comparative Analysis with Related Compounds

To understand the unique position of this compound within the quinazolinone family, a comparison with structurally similar compounds is provided:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Mercaptoquinazolinone | Contains a thiol group | Quorum sensing inhibition |

| Quinazolinone derivatives with triazole | Incorporates triazole ring | Enhanced antimicrobial properties |

| 4(3H)-Quinazolinone analogues | Various substitutions at the 4-position | Anticancer and antimicrobial effects |

This table highlights how different modifications can lead to varying biological activities within the quinazolinone class .

Case Studies and Research Findings

Several studies emphasize the importance of structural modifications in enhancing the biological activity of quinazolinones. For example:

- Antimicrobial Efficacy : Research has demonstrated that compounds with similar scaffolds exhibit potent antimicrobial properties against multi-drug resistant strains.

- Cytotoxicity Profiles : Studies on quinazolinone derivatives have shown promising results in inhibiting tumor cell proliferation through various mechanisms, including tyrosine kinase inhibition .

Q & A

Basic: What are the common synthetic routes for 3-phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one?

The synthesis typically involves multi-step reactions starting from a quinazolinone core. A key step is the introduction of the prop-2-yn-1-ylthio group via nucleophilic substitution or coupling reactions. For example:

- Step 1 : Preparation of 2-chloromethyl-3-aryl-quinazolin-4(3H)-one intermediates (e.g., reacting isatoic anhydride with aldehydes) .

- Step 2 : Thioether formation by reacting the intermediate with propargyl thiol derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Cyclization or functionalization using reagents like carbon disulfide or pyridine to stabilize the thioether linkage .

Key Techniques : Thin-layer chromatography (TLC) for reaction monitoring and recrystallization for purification .

Advanced: How can reaction conditions be optimized for higher yield and purity?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield (e.g., 20% increase in cyclization efficiency) .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in thioether formation .

- Catalysts : Use of p-TsOH or NaHCO₃ accelerates intermediate steps, as seen in analogous quinazolinone syntheses .

Validation : HRMS and ¹H/¹³C NMR confirm structural integrity, while HPLC ensures >95% purity .

Basic: What spectroscopic methods are used for structural characterization?

- ¹H/¹³C NMR : Identifies protons and carbons in the quinazolinone core (e.g., aromatic protons at δ 7.2–8.5 ppm) and thioether linkages (δ 3.5–4.2 ppm) .

- IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and C≡C bonds (propargyl group) at ~2100 cm⁻¹ .

- HRMS : Validates molecular ion peaks (e.g., m/z 368 for related compounds) .

Advanced: How to resolve contradictions in spectral data during characterization?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .

- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and bond angles (e.g., using SHELXL for refinement) .

- Comparative analysis : Cross-referencing with analogous compounds (e.g., 3-(4-fluorophenyl)-2-thioquinazolinones) helps identify anomalies .

Basic: What biological activities are associated with this compound?

Quinazolinones with thioether substituents exhibit:

- Anti-inflammatory activity : Inhibition of NF-κB and AP-1 pathways (IC₅₀ ~10–50 μM in RAW264.7 cells) .

- Anticancer potential : Apoptosis induction in HeLa cells via caspase-3 activation .

- Antimicrobial effects : MIC values of 8–32 μg/mL against S. aureus and E. coli .

Advanced: How to design structure-activity relationship (SAR) studies for target selectivity?

- Substituent variation : Replace the prop-2-yn-1-ylthio group with alkyl/aryl thiols to assess steric/electronic effects on bioactivity .

- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with COX-2) .

- In vivo validation : Test analogues in murine models for inflammation or xenograft tumors .

Basic: What are the stability and storage recommendations?

- Stability : Stable at RT in dry, dark conditions for >6 months. Degrades in acidic/basic media (t₁/₂ <24 hrs at pH <3 or >10) .

- Storage : Store at −20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the thioether group .

Advanced: How to address discrepancies in biological assay reproducibility?

- Dose standardization : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid solvent toxicity .

- Positive controls : Include reference inhibitors (e.g., celecoxib for anti-inflammatory assays) .

- Triplicate assays : Use orthogonal methods (e.g., Western blotting and ELISA) to confirm target modulation .

Basic: What computational tools are used for molecular modeling?

- Molecular docking : AutoDock or Schrödinger Suite for predicting binding poses with kinases or inflammatory mediators .

- DFT calculations : Gaussian 09 to optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) .

Advanced: How to elucidate the mechanism of action for novel biological targets?

- Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) using competitive binding assays .

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment in cancer cells .

- SPR analysis : Measure real-time binding kinetics (e.g., KD values) with purified targets like NF-κB .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.